(E)-3-phenyl-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one
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Overview
Description
The compound contains several interesting functional groups, including a phenyl group, an azetidinyl group, and a thiophenyl group. These groups are likely to contribute to the compound’s physical and chemical properties .
Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups. The presence of the double bond in the prop-2-en-1-one group could potentially allow for isomerism .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For example, the double bond in the prop-2-en-1-one group could potentially undergo addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the functional groups present. For example, the presence of the azetidinyl group could potentially increase the compound’s polarity, affecting its solubility in different solvents .Scientific Research Applications
Synthetic Routes and Structural Characterization Researchers have developed various synthetic pathways for derivatives of azetidinones, including (E)-3-phenyl-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one. These methods generally involve the condensation of aminophenylsulfonyl)-1,3,4-oxadiazole-2(3H)-thione with different aromatic aldehydes, followed by cyclocondensation with chloroacetyl chloride. The structures of the synthesized compounds are confirmed using analytical and spectral data. Notably, these synthetic routes yield products with significant antimicrobial activities against various bacterial and fungal species (Prajapati & Thakur, 2014).
Antimicrobial Evaluation Derivatives of this compound have been evaluated for their antimicrobial potential. These compounds show promising activity against a range of microbial species, including bacteria such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes, and fungal species like Candida albicans, Aspergillus niger, and Aspergillus Clavatus. This indicates the potential of these compounds to be developed into novel antimicrobial agents, offering a new approach to combat various infectious diseases (Patel & Patel, 2017).
Antitubercular and Antimalarial Activities Further research has explored the potential of these compounds in antitubercular and antimalarial applications. A series of derivatives have been synthesized, characterized, and screened for their antitubercular and antimalarial activities, demonstrating the versatile therapeutic potential of these compounds beyond their antimicrobial properties (Akhaja & Raval, 2012).
Mechanism of Action
Properties
IUPAC Name |
(E)-3-phenyl-1-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c22-16(9-8-13-5-2-1-3-6-13)21-11-14(12-21)18-19-17(20-23-18)15-7-4-10-24-15/h1-10,14H,11-12H2/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYVXGQPRZSWLP-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CC=C2)C3=NC(=NO3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CC=C2)C3=NC(=NO3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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